4-Bromo-N-cyclopropyl-2-methoxybenzamide
Overview
Description
4-Bromo-N-cyclopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then reacted with cyclopropylamine to form the desired benzamide. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-substituted benzamide, while oxidation can produce a benzoyl derivative.
Scientific Research Applications
4-Bromo-N-cyclopropyl-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar structure but with the methoxy group at the 3-position.
4-Bromo-N-cyclopropylbenzamide: Lacks the methoxy group.
4-Bromo-N-methyl-2-methoxybenzamide: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
4-Bromo-N-cyclopropyl-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties. The combination of the bromine atom, cyclopropyl group, and methoxy group can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKRLAWVDESHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681830 | |
Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-11-4 | |
Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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